(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE
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Overview
Description
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE is a complex organic compound that features both piperazine and pyridine moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an allyl group and a pyridyl group in its structure allows for unique reactivity and interactions with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Allyl Group: The allyl group can be introduced via a palladium-catalyzed cross-coupling reaction.
Attachment of the Pyridyl Group: The pyridyl group can be attached using a Grignard reagent addition to a pyridine N-oxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using optimized conditions for each step. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.
Reduction: The pyridyl group can be reduced to a piperidine derivative.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Epoxides or alcohols.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazines.
Scientific Research Applications
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE has several applications in scientific research:
Medicinal Chemistry: It is explored as a potential scaffold for drug development, particularly for targeting protein kinases.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Its interactions with biological targets are studied to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of (4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE involves its interaction with specific molecular targets, such as protein kinases. The compound’s structure allows it to bind to the active site of these enzymes, inhibiting their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(4-FLUOROPHENYL)(PYRIDIN-4-YL)METHANONE: This compound also features a pyridyl group and is used in similar applications.
PIPERAZINE DERIVATIVES: Compounds like trimetazidine and ranolazine share the piperazine moiety and have various biological activities.
Uniqueness
(4-ALLYLPIPERAZINO)(4-PYRIDYL)METHANONE is unique due to the presence of both an allyl group and a pyridyl group, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
(4-prop-2-enylpiperazin-1-yl)-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-2-7-15-8-10-16(11-9-15)13(17)12-3-5-14-6-4-12/h2-6H,1,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOQRDAFCBGNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCN(CC1)C(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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